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Compound of Interest

Compound Name: Lanthanum hexaboride

Cat. No.: B577150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of Lanthanum Hexaboride (LaB₆) thin films in microelectronics. LaB₆ is a refractory ceramic

material renowned for its unique combination of a low work function, high melting point, and

excellent thermal and chemical stability, making it an exceptional material for various high-tech

applications.

Application Notes
Lanthanum Hexaboride thin films are primarily employed in microelectronics as high-

performance electron emitters. Their ability to emit a high current density of electrons at

relatively low temperatures makes them superior to traditional materials like tungsten in many

applications.

Key Applications:

Electron Emitters for Electron Microscopy: LaB₆ thin films are extensively used as electron

sources in Scanning Electron Microscopes (SEM) and Transmission Electron Microscopes

(TEM). The high brightness and long lifetime of LaB₆ cathodes lead to sharper images and

reduced maintenance.

Electron Beam Lithography: In the fabrication of integrated circuits and nanostructures, the

high resolution and stability of electron beams generated from LaB₆ thin films are crucial for
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creating intricate patterns with high precision.

Schottky Contacts: Due to its metallic conductivity and specific work function, LaB₆ can be

used to form Schottky barrier contacts with semiconductors. The barrier height can be

engineered by controlling the interface properties, which is critical for the performance of

diodes and transistors.

Thermal Emitters and Plasmonics: The excellent thermal stability and metallic properties of

LaB₆ thin films make them suitable for applications in high-temperature thermal emitters and

for plasmonic devices operating in the infrared range.

Material Properties:

LaB₆ thin films exhibit a range of properties that are dependent on the deposition method and

parameters. A summary of key quantitative data is presented in the tables below.
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Property Typical Value Range Notes

Work Function (Φ) 2.4 - 4.05 eV

Highly dependent on crystal

orientation, surface

cleanliness, and deposition

method. Lower work functions

are desirable for efficient

electron emission.

Electrical Resistivity (ρ) ~200 µΩ·cm
Indicates good metallic

conductivity.

Emission Current Density (J) 20 - 50 A/cm²

Achieved at operating

temperatures of 1400–1800°C,

significantly lower than

tungsten for similar emission

currents.

Melting Point ~2715 °C

Allows for operation at high

temperatures without

degradation.

Microhardness ~16 GPa
Indicates good mechanical

stability.
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Deposition Method
Typical Work
Function (eV)

Advantages Disadvantages

Pulsed Laser

Deposition (PLD)
2.66 - 2.8

Good stoichiometry

transfer from target to

substrate, high-quality

crystalline films at

high temperatures.

Can produce

particulates

("splashing") on the

film surface.

Magnetron Sputtering 2.4 - 4.05

Good for large-area

deposition, good film

adhesion.

Can be more

challenging to achieve

precise stoichiometry

control.

Electron Beam

Evaporation
~2.7

High deposition rates,

clean deposition

environment.

Can be difficult to

control film thickness

and uniformity over

large areas.

Experimental Protocols
Protocol for LaB₆ Thin Film Deposition by Pulsed Laser
Deposition (PLD)
This protocol describes a general procedure for depositing LaB₆ thin films on a silicon (100)

substrate using PLD.

1. Substrate Preparation:

Cut a Si(100) wafer into the desired substrate size (e.g., 1x1 cm²).
Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized
water for 10 minutes each.
Dry the substrate with a nitrogen gun.
To remove the native oxide layer, dip the substrate in a dilute hydrofluoric acid (HF) solution
(e.g., 2% HF) for 30 seconds, followed by a rinse in deionized water and drying with
nitrogen.

2. Deposition Chamber Setup:
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Mount the cleaned substrate onto the substrate heater in the PLD chamber.
Mount a high-purity LaB₆ target (e.g., 99.5%) onto the target holder.
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

3. Deposition Parameters:

Heat the substrate to the desired deposition temperature (e.g., 500-850 °C).[1]
Set the target-to-substrate distance (e.g., 5-7 cm).
Use a KrF excimer laser (248 nm wavelength).
Set the laser fluence to approximately 10 J/cm².[1]
Set the laser repetition rate (e.g., 10-40 Hz).
Rotate the target and substrate during deposition to ensure uniformity.
The deposition can be carried out in a high vacuum or in a low-pressure argon atmosphere
(e.g., 1 x 10⁻⁴ mbar).[2]

4. Post-Deposition Cooling:

After deposition, turn off the laser and the substrate heater.
Allow the substrate to cool down to room temperature in a vacuum.

Protocol for LaB₆ Thin Film Characterization
1. Structural Characterization using X-ray Diffraction (XRD):

Mount the LaB₆ thin film sample on the XRD sample holder.
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Perform a θ-2θ scan over a suitable range (e.g., 20-80 degrees) to identify the crystalline
phases and preferred orientation of the film.
Analyze the resulting diffraction pattern to determine the crystal structure and lattice
parameters.

2. Morphological Characterization using Scanning Electron Microscopy (SEM):

Mount the sample on an SEM stub using conductive carbon tape.
If the substrate is non-conductive, a thin conductive coating (e.g., gold or carbon) may be
required to prevent charging.
Insert the sample into the SEM chamber and evacuate to a high vacuum.
Use an accelerating voltage of 5-15 kV to obtain high-resolution images of the film's surface
morphology, including grain size and surface roughness.[3][4]
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3. Electrical Resistivity Measurement using Four-Point Probe:

Place the four-point probe head in contact with the surface of the LaB₆ thin film.
Pass a known DC current through the outer two probes.
Measure the voltage across the inner two probes.
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) ≈ 4.532 * (V/I).[5]
Measure the film thickness (t) using a profilometer or ellipsometer.
Calculate the electrical resistivity (ρ) using the formula: ρ = Rs * t.

4. Work Function Measurement using Ultraviolet Photoelectron Spectroscopy (UPS):

Place the sample in an ultra-high vacuum (UHV) chamber.
Clean the sample surface by in-situ annealing or gentle ion sputtering to remove surface
contaminants.
Irradiate the sample with a UV light source, typically a helium discharge lamp (He I at 21.22
eV).
Measure the kinetic energy of the emitted photoelectrons using a hemispherical electron
energy analyzer.
The work function (Φ) can be determined from the secondary electron cutoff (SEC) in the
UPS spectrum using the equation: Φ = hν - (E_Fermi - E_cutoff), where hν is the photon
energy.
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Fig. 1: Experimental workflow for LaB₆ thin film fabrication and characterization.
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Fig. 2: Relationship between deposition parameters, film properties, and device performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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